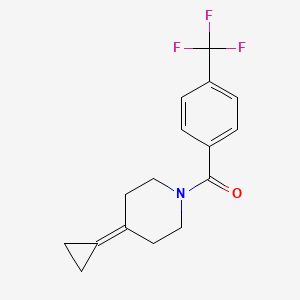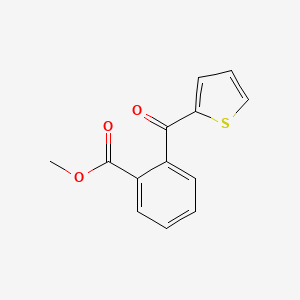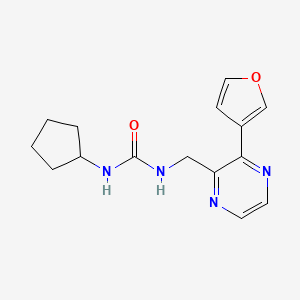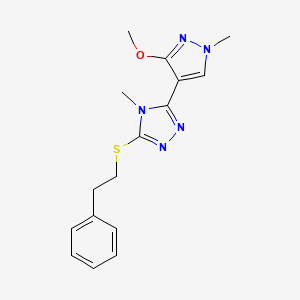
1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-methoxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-methoxyethyl)urea, also known as HMSBU, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-methoxyethyl)urea is not fully understood. However, it has been proposed that 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-methoxyethyl)urea may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and proteins involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-methoxyethyl)urea has a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce the expression of certain tumor markers, and induce apoptosis in cancer cells. In addition, 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-methoxyethyl)urea has been reported to have antioxidant properties and to increase the activity of certain antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-methoxyethyl)urea in lab experiments is its high purity and yield. In addition, its anti-inflammatory and anti-tumor properties make it a useful tool for studying these processes. However, one limitation of using 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-methoxyethyl)urea is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-methoxyethyl)urea. Some possible areas of investigation include its potential use in the treatment of inflammatory and tumor-related diseases, its use as a diagnostic tool for cancer, and its potential use as a pesticide. In addition, further studies are needed to fully understand the mechanism of action of 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-methoxyethyl)urea and to determine its potential toxicity.
Synthesemethoden
The synthesis of 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-methoxyethyl)urea involves the reaction of 1,4-butandiol with thioacetic acid followed by the reaction with 2-methoxyethylisocyanate. The final product is obtained by the reaction of the intermediate product with hydroxylamine hydrochloride. This method has been reported to yield high purity and high yield of 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-methoxyethyl)urea.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-methoxyethyl)urea has been extensively studied for its potential applications in various fields. In the biomedical field, it has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use as a diagnostic tool for cancer. In addition, 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-methoxyethyl)urea has been investigated for its potential use in the agricultural industry as a pesticide.
Eigenschaften
IUPAC Name |
1-(2-hydroxy-4-methylsulfanylbutyl)-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3S/c1-14-5-4-10-9(13)11-7-8(12)3-6-15-2/h8,12H,3-7H2,1-2H3,(H2,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQZUNBMNVUYLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(CCSC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2,7-dimethyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2360117.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2360118.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}acetamide](/img/structure/B2360121.png)

![(Z)-N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2360127.png)
![[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2360129.png)
![2,2-Dimethyl-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one](/img/structure/B2360130.png)

![3-((3-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2360133.png)




![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)